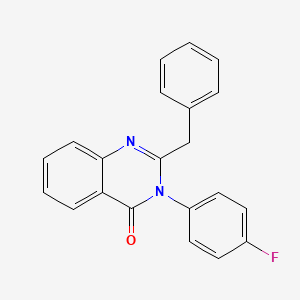
3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one
説明
3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one, commonly referred to as 3-AACQ, is a synthetic compound that has been used in various scientific research applications. This compound is a heterocyclic aromatic compound with a quinoline ring structure, and it is a derivative of 2-aminoquinoline. 3-AACQ has been studied for its potential use as a therapeutic agent and as a reagent in various laboratory experiments.
科学的研究の応用
3-AACQ has been studied for its potential use as a therapeutic agent. It has been found to have anti-inflammatory and anti-bacterial properties, and it has been studied as a potential treatment for various diseases, such as cancer, diabetes, and cardiovascular disease. In addition, 3-AACQ has been studied as a reagent in various laboratory experiments, such as the synthesis of other compounds.
作用機序
3-AACQ has been found to interact with certain proteins in the body, such as enzymes and receptors. These interactions can affect the activity of these proteins, which can result in changes in biochemical and physiological processes. For example, 3-AACQ has been found to inhibit the activity of certain enzymes, which can lead to changes in the levels of certain hormones and other molecules in the body.
Biochemical and Physiological Effects
3-AACQ has been found to have various biochemical and physiological effects in the body. It has been found to have anti-inflammatory and anti-bacterial properties, which can be beneficial in treating certain diseases. In addition, 3-AACQ has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been found to have anti-cancer properties, which can help prevent the growth and spread of cancer cells.
実験室実験の利点と制限
3-AACQ has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively stable compound, which makes it easier to handle and store. In addition, 3-AACQ is relatively inexpensive to synthesize, which makes it a cost-effective reagent for laboratory experiments. One limitation of 3-AACQ is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for 3-AACQ research. One potential direction is to further study its potential use as a therapeutic agent. This could involve exploring its potential use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease. Another potential direction is to further study its potential use as a reagent in laboratory experiments. This could involve exploring its potential use in the synthesis of other compounds or in other types of experiments. Finally, further research could be done on its biochemical and physiological effects, as well as its mechanism of action.
特性
IUPAC Name |
3-amino-6-chloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-3,7H,4,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKMOCCCXJFWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564183 | |
| Record name | 3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
35287-39-9 | |
| Record name | 3-Amino-6-chloro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






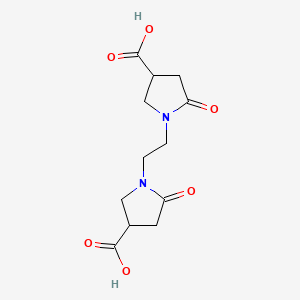
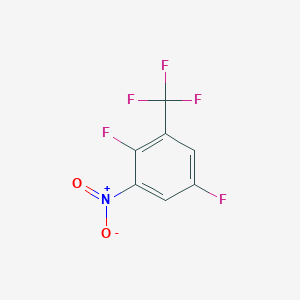
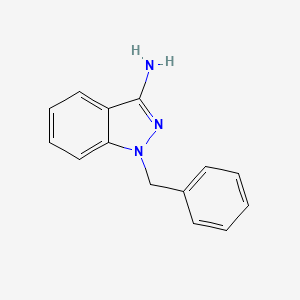
![2-Naphthalenol, 1-[(5-chloro-2-pyridinyl)azo]-](/img/structure/B3032607.png)
![2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032608.png)

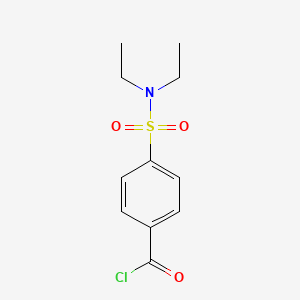
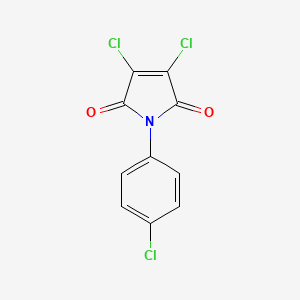
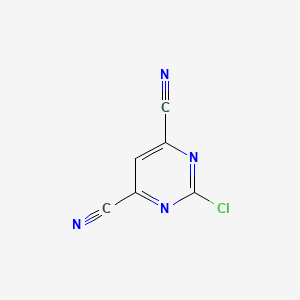
![2,2'-[(3-Methylphenyl)imino]diacetic acid](/img/structure/B3032616.png)
